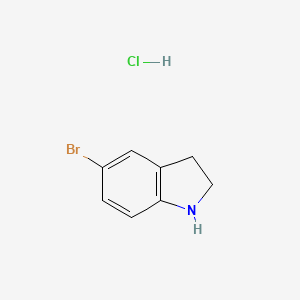

5-Bromoindoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJBSPYKVDWLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724635 | |

| Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-32-2 | |

| Record name | 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a halogenated derivative of indoline, a bicyclic heterocyclic aromatic organic compound. The presence of the bromine atom at the 5-position of the indoline ring structure significantly influences its chemical reactivity and makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 5-Bromoindoline and its Hydrochloride Salt

| Property | 5-Bromoindoline (Free Base) | This compound | Source |

| Molecular Formula | C₈H₈BrN | C₈H₉BrClN | [1] |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol | [1][2] |

| Appearance | Pale cream to pink solid | White to brown or grey powder | [3][4] |

| Melting Point | 36-43 °C | >246 °C (decomposition) (for isomer) | [3][5] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | Expected to have increased solubility in water and polar protic solvents. | [6] |

| CAS Number | 22190-33-6 | Not available | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following data is for the free base, 5-bromoindoline. The formation of the hydrochloride salt would lead to predictable shifts in the spectra, particularly in the ¹H and ¹³C NMR due to the protonation of the nitrogen atom, and changes in the N-H stretching frequency in the IR spectrum.

Table 2: Spectroscopic Data for 5-Bromoindoline

| Spectrum | Data Highlights | Source |

| ¹H NMR | Spectra available for the free base. Key signals include aromatic protons and two methylene groups of the indoline ring. | [1] |

| ¹³C NMR | Spectra available for the free base, showing the carbon signals of the bicyclic structure. | [1] |

| IR | ATR-IR spectra available for the free base. | [1] |

| Mass Spec. | Data available for the free base. | [1] |

Synthesis and Reactivity

5-Bromoindoline is typically synthesized from 5-bromoindole through reduction or from N-acetyl-5-bromoindoline via deacetylation. The hydrochloride salt can be readily prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocols

Synthesis of 5-Bromoindoline via Deacetylation of N-Acetyl-5-bromoindoline [7]

This method involves the acid-catalyzed removal of the acetyl protecting group from N-acetyl-5-bromoindoline, which often yields the hydrochloride salt directly if hydrochloric acid is used.

-

Materials: N-acetyl-5-bromoindoline, concentrated hydrochloric acid, ethanol, sodium hydroxide solution, chloroform.

-

Procedure:

-

A mixture of N-acetyl-5-bromoindoline (0.16 mol), concentrated hydrochloric acid (31 g), and ethanol (41 g) is stirred in a reaction flask.

-

The reaction mixture is heated to 78 °C for 4 hours, with the reaction progress monitored by chromatographic techniques.

-

Upon completion, the reaction mixture is neutralized with a sodium hydroxide solution.

-

The organic phase is separated and extracted with chloroform.

-

The combined organic layers are concentrated to yield 5-bromoindoline.[7] To obtain the hydrochloride salt, the purified 5-bromoindoline free base would be dissolved in a suitable organic solvent (e.g., diethyl ether or dioxane) and treated with a solution of HCl in the same or another appropriate solvent, leading to the precipitation of this compound.

-

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is limited, the broader class of 5-bromoindole derivatives has attracted significant attention in medicinal chemistry.[8] The 5-bromoindole scaffold is a key component in a variety of compounds with potential therapeutic applications.

Derivatives of 5-bromoindole have been investigated for their activity as:

-

Anticancer Agents: Certain 5-bromoindole derivatives have shown antiproliferative activity against various cancer cell lines.[8] The mechanism of action can involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways, which are crucial for tumor growth and angiogenesis.[9][10]

-

GSK-3 Inhibitors: 5-Bromoindole has been identified as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in various diseases, including neurodegenerative disorders and diabetes.[11]

-

Antimicrobial and Antiviral Agents: The indole nucleus is a common motif in compounds with antimicrobial and antiviral properties.[8]

The utility of this compound in drug discovery lies in its role as a versatile building block. The bromine atom serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions.[11] This allows for the synthesis of libraries of novel compounds for screening against various biological targets.

Caption: Inhibition of cancer signaling pathways by 5-bromoindole derivatives.

Safety and Handling

5-Bromoindoline and its salts should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood. It is classified as an irritant and may be harmful if swallowed or in contact with skin.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of a wide range of biologically active molecules. Its chemical properties, particularly the reactivity conferred by the bromine atom, make it a key building block in drug discovery and development programs targeting cancer, neurological disorders, and infectious diseases. While specific experimental data for the hydrochloride salt is sparse, the well-characterized nature of the free base provides a solid foundation for its use in research. Further investigation into the specific biological activities of 5-bromoindoline and its simple derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | C8H9BrClN | CID 49853471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Bromoindoline, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

- 6. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structural Analysis of 5-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindoline hydrochloride is valued as a versatile building block for creating complex heterocyclic systems.[1] Derivatives of the 5-bromoindoline scaffold have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer research, and have demonstrated anti-proliferative activity against human cancer cell lines.[1]

Molecular Structure and Properties

5-Bromoindoline is an aromatic heterocyclic organic compound with the chemical formula C₈H₈BrN.[2] The hydrochloride salt is formed by the protonation of the nitrogen atom in the indoline ring by hydrochloric acid. This salt form often enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications.

Table 1: Physicochemical Properties of 5-Bromoindoline and its Hydrochloride Salt

| Property | 5-Bromoindoline | This compound |

| Molecular Formula | C₈H₈BrN | C₈H₉BrClN |

| Molecular Weight | 198.06 g/mol [2] | 234.52 g/mol [3] |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole[2] | 5-bromo-2,3-dihydro-1H-indole;hydrochloride[1] |

| CAS Number | 22190-33-6[2] | 919346-89-7 (for an isomer) |

Spectroscopic Data for 5-Bromoindoline

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 5-bromoindoline. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for 5-Bromoindoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.41 | dd | 1H | Ar-H |

| 7.29 | dt | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 4.56 | t | 1H | N-H |

| 3.75 | q | 2H | -CH₂- |

| 3.07 | td | 2H | -CH₂- |

| Solvent: CDCl₃, 400MHz |

Table 3: ¹³C NMR Spectroscopic Data for 5-Bromoindoline

| Chemical Shift (δ) ppm | Assignment |

| 151.46 | C-Ar |

| 133.72 | C-Ar |

| 131.67 | C-Ar |

| 130.28 | C-Ar |

| 115.07 | C-Ar |

| 108.79 | C-Ar |

| 47.37 | -CH₂- |

| 28.07 | -CH₂- |

| Solvent: CDCl₃, 100MHz |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern. The presence of bromine is characterized by a distinctive isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.

Table 4: Mass Spectrometry Data for 5-Bromoindoline

| m/z | Interpretation |

| 199.1 | [M+H]⁺ |

Experimental Protocols

Synthesis of 5-Bromoindoline

5-Bromoindoline can be synthesized via the reduction of 5-bromoindole.

Protocol:

-

Dissolve 5-bromoindole (40.8 mmol) in glacial acetic acid (50 mL) in a 100 mL single-neck bottle.

-

Add sodium cyanoborohydride (81.6 mmol) to the solution while stirring.

-

Continue stirring at room temperature for 2 hours.

-

After the reaction is complete, adjust the pH to 8 with a 1 mol/L sodium hydroxide solution, which will cause the product to precipitate.

-

Filter the solid precipitate and dry the filter cake to obtain 5-bromoindoline.

Formation of this compound

The hydrochloride salt can be prepared by treating a solution of 5-bromoindoline with hydrochloric acid.

General Protocol:

-

Dissolve the synthesized 5-bromoindoline in a suitable organic solvent (e.g., dioxane).[4]

-

Add a solution of hydrochloric acid (e.g., 2N HCl) to the mixture.[4]

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.[4]

-

Filter the resulting solid and dry it to obtain this compound.[4]

Visualizations

Synthesis Pathway of 5-Bromoindole

The synthesis of 5-bromoindole often starts from indole and proceeds through several intermediates.

Caption: A common synthetic route to 5-bromoindole.

Reduction of 5-Bromoindole to 5-Bromoindoline

This workflow illustrates the conversion of 5-bromoindole to 5-bromoindoline.

Caption: Reduction of 5-bromoindole to 5-bromoindoline.

Formation of this compound

This diagram shows the straightforward acid-base reaction to form the hydrochloride salt.

References

- 1. This compound [benchchem.com]

- 2. 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | C8H9BrClN | CID 49853471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Bromoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-bromoindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. The document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for key reactions.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two main strategies:

-

Reduction of 5-Bromoindole: This approach begins with the commercially available or synthesized 5-bromoindole, which is then reduced to the corresponding indoline.

-

Bromination of an Indoline Precursor: This strategy involves the bromination of a protected indoline derivative, followed by deprotection to yield 5-bromoindoline.

The final step in both strategies involves the formation of the hydrochloride salt.

Pathway 1: Reduction of 5-Bromoindole

This is a direct and commonly employed method for the synthesis of 5-bromoindoline. The reduction of the electron-rich pyrrole ring of 5-bromoindole can be achieved using various reducing agents.

Caption: Reduction of 5-bromoindole to this compound.

Experimental Protocol: Reduction of 5-Bromoindole

This protocol is adapted from reported procedures for the reduction of 5-bromoindole using sodium cyanoborohydride.[1]

Materials:

-

5-Bromoindole

-

Glacial Acetic Acid (AcOH)

-

Sodium Cyanoborohydride (NaBH3CN)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolve 5-bromoindole (e.g., 50.00 g, 0.26 mol) in glacial acetic acid (500 mL) in a suitable reaction vessel.[1]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium cyanoborohydride (e.g., 40.00 g, 0.64 mol) to the stirred solution while maintaining the temperature at 0°C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Upon completion, dilute the reaction mixture with water.

-

Cool the mixture to 0°C and adjust the pH to 8 by the slow addition of a 1 M NaOH solution.[1]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the organic phase under reduced pressure to yield crude 5-bromoindoline.[1]

-

For the hydrochloride salt, dissolve the crude 5-bromoindoline in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent.

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data for Pathway 1

| Starting Material | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 5-Bromoindole | NaBH3CN | AcOH | 2 | 94.8 | - | [1] |

Pathway 2: Bromination of N-Acetylindoline and Deprotection

This pathway involves the protection of the indoline nitrogen, followed by regioselective bromination at the 5-position of the benzene ring, and subsequent deprotection to yield 5-bromoindoline. This method is part of a broader "green synthesis" approach for 5-bromoindole, but the intermediate steps are relevant for 5-bromoindoline synthesis.[2][3]

Caption: Synthesis of this compound from indoline.

Experimental Protocol: Deacetylation of N-Acetyl-5-bromoindoline

This protocol details the deprotection of N-acetyl-5-bromoindoline to afford 5-bromoindoline.[1][4]

Materials:

-

N-Acetyl-5-bromoindoline

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Chloroform

Procedure:

-

In a reaction flask, combine N-acetyl-5-bromoindoline (e.g., 38 g, 0.16 mol), concentrated hydrochloric acid (31 g), and ethanol (41 g).[1][4]

-

Monitor the reaction by chromatography until the starting material has been consumed.[1][4]

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.[1][4]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with chloroform.[1][4]

-

Combine the organic layers and recover the solvent to obtain the 5-bromoindoline product.[1][4]

-

To form the hydrochloride salt, dissolve the resulting 5-bromoindoline in a suitable solvent and treat with a solution of HCl as described in Pathway 1.

Quantitative Data for Deacetylation Step

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-Acetyl-5-bromoindoline | Conc. HCl | Ethanol | 78 | 4 | 98.04 | >99 | [1][4] |

Alternative Pathway: Bromination of N-Formylindoline

An alternative protection strategy involves the use of a formyl group.

Caption: Synthesis via N-formylindoline intermediate.

Experimental Protocol: Bromination of N-Formylindoline and Deformylation

This two-step protocol describes the synthesis of 5-bromoindoline from N-formylindoline.[1]

Step 1: Bromination

-

Dissolve N-formylindoline (30 moles) in dichloromethane (50 ml).[1]

-

Add dibromohydantoin (15 moles) and react at -10 to 0°C until the starting material disappears.[1]

-

Wash the reaction mixture with sodium hydrogen sulfite aqueous solution and then with water.[1]

-

Concentrate the organic layer and crystallize to obtain 5-bromo-N-formylindoline.[1]

Step 2: Deformylation

-

Dissolve the 5-bromo-N-formylindoline (20 moles) in methanol (40 ml).[1]

-

Add potassium hydroxide aqueous solution (25 moles) and heat to 60-65°C until the starting material is consumed.[1]

-

Quench the reaction with water.

-

Concentrate the mixture, extract with dichloromethane, and then concentrate and crystallize to yield 5-bromoindoline.[1]

Quantitative Data for N-Formylindoline Pathway

| Step | Starting Material | Yield (%) | Purity (%) | Reference |

| Bromination | N-Formylindoline | 85 | 95 | [1] |

| Deformylation | 5-Bromo-N-formylindoline | 80 | 93 | [1] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements. The reduction of 5-bromoindole offers a direct route, while the bromination of protected indolines allows for the synthesis from more basic precursors like indoline. The provided protocols and data serve as a valuable resource for the practical application of these synthetic methods in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole - Google Patents [patents.google.com]

- 4. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 5-Bromoindoline Hydrochloride for Researchers and Drug Development Professionals

CAS Number: 15861-32-2

This technical guide provides an in-depth overview of 5-Bromoindoline hydrochloride, a key intermediate in pharmaceutical and medicinal chemistry research.[1] This document covers its chemical properties, synthesis, and applications in drug development, with a focus on its role in the creation of targeted therapeutics. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their work with this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of 5-bromoindoline. The properties of the free base, 5-bromoindoline, are often reported and are relevant to the handling and use of its hydrochloride salt.

| Property | Value | Reference |

| CAS Number | 15861-32-2 (for hydrochloride) | [1] |

| 22190-33-6 (for free base) | [2][3] | |

| Molecular Formula | C₈H₉BrClN | |

| Molecular Weight | 234.52 g/mol | [1] |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole;hydrochloride | [1] |

| Appearance | Not specified, likely a solid | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[4] | |

| Storage | 4°C, protect from light | [5] |

Synthesis of 5-Bromoindoline

5-Bromoindoline is a crucial intermediate that can be synthesized through a multi-step process, often starting from indole.[6][7] A common synthetic route involves the deacetylation of N-acetyl-5-bromoindoline.[8]

Experimental Protocol: Synthesis of 5-Bromoindoline from 1-Acetyl-5-bromoindoline[8]

-

Reaction Setup: In a reaction flask, combine 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol. Stir the mixture thoroughly.

-

Reaction: Heat the reaction mixture to 78°C for 4 hours. Monitor the disappearance of the starting material using thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a 55 g of sodium hydroxide solution.

-

Extraction: Separate the organic and aqueous phases. Extract the aqueous phase three times with chloroform.

-

Isolation: Combine the organic layers and recover the solvent to yield 5-bromoindoline.

Caption: Workflow for the synthesis of 5-bromoindoline.

Applications in Drug Development

5-Bromoindoline and its derivatives are of significant interest in medicinal chemistry due to their versatile chemical nature, which allows for the synthesis of complex heterocyclic systems.[1] These compounds have been investigated for a range of biological activities, with a particular focus on cancer therapy. Derivatives of the closely related 5-bromoindole have shown promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[4][9]

Targeting Cancer Signaling Pathways

Derivatives of 5-bromoindole have been shown to inhibit receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.[10]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth.[10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, 5-bromoindole derivatives can inhibit its autophosphorylation and downstream signaling, thereby preventing angiogenesis.[10]

Caption: Inhibition of the VEGFR-2 signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical target in cancer therapy, as its dysregulation is common in many cancers.[4][10] Novel derivatives of 5-bromoindole-2-carboxylic acid have been developed as EGFR tyrosine kinase inhibitors.[10] These compounds compete with ATP, preventing EGFR activation and leading to cell cycle arrest and apoptosis in cancer cells.[10]

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols for Biological Evaluation

The biological activity of compounds derived from 5-bromoindoline is often assessed using in vitro assays. A standard method for evaluating cytotoxicity is the MTT assay.

MTT Assay for Cytotoxicity[11]

This protocol outlines a general procedure for assessing the cytotoxic effects of 5-bromoindole derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium

-

5-Bromoindole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

Solubilization: Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of some 5-bromoindole-2-carboxylic acid derivatives against cancer cell lines and kinases.

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazone Derivatives | VEGFR-2 | HepG2 | 14.3 | [10] |

| Carbothioamide Derivatives | EGFR | A549, HepG2, MCF-7 | Not specified | [10] |

| Sorafenib (Standard) | VEGFR-2 | HepG2 | 6.2 | [10] |

Conclusion

This compound is a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer. The information provided in this technical guide, including synthetic protocols, biological evaluation methods, and pathway diagrams, serves as a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. This compound [benchchem.com]

- 2. 5-溴二氢吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromoindoline, 98+% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Page loading... [guidechem.com]

- 8. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 5-Bromoindoline and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-bromoindoline and its hydrochloride salt. This information is critical for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, particularly for applications in the discovery of novel therapeutics targeting signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.

While specific experimental data for 5-bromoindoline hydrochloride is not widely available in public literature, this guide presents a thorough analysis of the free base, 5-bromoindoline, and includes a general protocol for its conversion to the hydrochloride salt.

Physical and Chemical Properties

5-Bromoindoline is a halogenated derivative of indoline that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The physicochemical properties of 5-bromoindoline are summarized below. The hydrochloride salt is expected to exhibit higher solubility in polar solvents, particularly water.

Table 1: Physicochemical Properties of 5-Bromoindoline

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole | [1] |

| Synonyms | 5-Bromo-2,3-dihydroindole | [1] |

| CAS Number | 22190-33-6 | |

| Molecular Formula | C₈H₈BrN | [1] |

| Molecular Weight | 198.06 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 36-40 °C | |

| Boiling Point | 114-115 °C at 5 mmHg | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Temperature | -20°C |

Table 2: Spectroscopic Data of 5-Bromoindoline

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available in public databases. | [1] |

| ¹³C NMR | Spectral data available in public databases. | [1] |

| Mass Spectrometry | Spectral data available in public databases. | [1] |

| IR Spectroscopy | Spectral data available in public databases. | [1] |

Experimental Protocols

Synthesis of 5-Bromoindoline from 1-Acetyl-5-bromoindoline

A common method for the synthesis of 5-bromoindoline involves the deacetylation of 1-acetyl-5-bromoindoline.

Methodology:

-

A mixture of 38 g (0.16 mol) of 1-acetyl-5-bromoindoline, 31 g of concentrated hydrochloric acid, and 41 g of ethanol is charged into a reaction flask.

-

The mixture is stirred uniformly to obtain reaction mixture I.

-

Reaction mixture I is heated to 78°C and the reaction is monitored by chromatography until the starting material disappears (approximately 4 hours).

-

The reaction mixture is then neutralized with a 55 g of sodium hydroxide solution.

-

The organic and aqueous phases are separated.

-

The aqueous phase is extracted three times with 445 g of chloroform.

-

The organic layers are combined, and the solvent is recovered to yield 5-bromoindoline.[3]

Preparation of this compound

The hydrochloride salt can be prepared from the free base by treatment with hydrochloric acid.

General Methodology:

-

Dissolve the purified 5-bromoindoline in a suitable organic solvent, such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 2N HCl in an organic solvent or gaseous HCl) to the solution of 5-bromoindoline while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The resulting solid is collected by filtration, washed with a small amount of the solvent, and dried to yield this compound.[4]

In Vitro VEGFR-2 Kinase Assay

5-Bromoindoline derivatives have been investigated as inhibitors of VEGFR-2. The following is a general protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.

Methodology:

-

Prepare a reaction mixture containing recombinant human VEGFR-2 kinase domain, a suitable substrate peptide (e.g., a biotinylated peptide with a tyrosine residue), and a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Add serial dilutions of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.

-

Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence to determine the kinase activity.

-

Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

Role in Signaling Pathways and Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds.[5] Derivatives of the 5-bromoindoline scaffold have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in tumor angiogenesis.[5]

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Characterization

The synthesis and characterization of 5-bromoindole, a related precursor, and its intermediates follow a systematic workflow. This logical progression ensures the purity and identity of the compounds at each stage.

Caption: General Synthetic and Analytical Workflow.

References

- 1. 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BROMOINDOLINE | 22190-33-6 [amp.chemicalbook.com]

- 3. 5-BROMOINDOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE | 919346-89-7 [chemicalbook.com]

- 5. This compound [benchchem.com]

5-Bromoindoline Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the available data and theoretical considerations regarding the solubility of 5-Bromoindoline hydrochloride. Due to a lack of publicly available quantitative solubility data for this specific salt, this document provides a detailed framework for researchers to understand its likely solubility characteristics and to design effective experimental protocols for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Bromoindoline and its hydrochloride salt is presented below. This information is crucial for understanding the compound's behavior in various solvent systems.

| Property | 5-Bromoindoline | This compound | Source |

| Molecular Formula | C₈H₈BrN | C₈H₉BrClN | |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol | [1] |

| Appearance | White to brown or grey powder | Not specified | |

| Melting Point | 36-40 °C | Not specified |

Solubility Profile of the Parent Compound: 5-Bromoindole

While specific data for this compound is scarce, the solubility of the related compound, 5-Bromoindole, can provide some initial insights. It is important to note that the indoline core of the target molecule is a saturated version of the indole ring, which may influence its polarity and, consequently, its solubility.

| Solvent System | Solubility of 5-Bromoindole | Notes | Source |

| Water | 126 mg/L (calculated) | Sparingly soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility; ultrasonic assistance may be required. | [2] |

| Ethanol, Ether, Chloroform | Soluble | Qualitative data indicates good solubility. | [2] |

The Impact of Hydrochloride Salt Formation on Solubility

The conversion of a free base, such as 5-Bromoindoline, to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility. The introduction of the ionic hydrochloride group generally increases the polarity of the molecule, making it more amenable to dissolution in polar solvents like water.

The pH of the solvent will play a critical role in the solubility of this compound. In acidic to neutral aqueous solutions, the compound is expected to exist in its ionized form, leading to higher solubility. Conversely, in basic solutions, the hydrochloride salt will likely convert to the free base, 5-Bromoindoline, which is expected to be less soluble in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a hydrochloride salt like this compound. This method is based on the equilibrium shake-flask method.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Conclusion

References

5-Bromoindoline Hydrochloride: A Technical Overview for Researchers

For Immediate Release: This technical guide provides an in-depth analysis of 5-Bromoindoline hydrochloride, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's fundamental properties, its role in the synthesis of targeted therapeutics, and relevant experimental protocols.

Core Molecular Data

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The key molecular identifiers for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈BrN·HCl |

| Molecular Weight | 234.52 g/mol |

Application in Targeted Drug Discovery: VEGFR-2 Inhibition

This compound and its derivatives are of significant interest in the field of oncology, particularly as precursors for the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.

The VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. This pathway is a primary target for anti-angiogenic therapies. A simplified representation of the VEGFR-2 signaling cascade is provided below, illustrating the key protein interactions and subsequent cellular responses that lead to angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Protocols

The evaluation of compounds derived from 5-bromoindole scaffolds for their therapeutic potential often involves in vitro kinase assays. Below is a representative protocol for assessing the inhibitory activity of a synthesized compound against VEGFR-2.

VEGFR-2 Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of a test compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase domain

-

Substrate peptide (e.g., biotinylated peptide with a tyrosine residue)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the inhibitor compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Reaction Setup: To each well of a 384-well plate, add the following in order:

-

Kinase assay buffer

-

Synthesized inhibitor compound at various concentrations

-

Recombinant VEGFR-2 kinase

-

Substrate peptide

-

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination and Signal Generation:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence in each well using a plate reader. The light output is directly proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

-

Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

This technical guide serves as a comprehensive resource for understanding the molecular characteristics and research applications of this compound. The provided data and protocols are intended to facilitate further investigation into its potential as a building block for novel therapeutic agents.

An In-depth Technical Guide to 5-Bromoindoline Hydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoindoline hydrochloride is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. As a halogenated derivative of indoline, its unique electronic properties and strategic substitution render it a versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. The presence of the bromine atom at the 5-position provides a key handle for further functionalization, most notably through cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to serve as an essential resource for researchers in the field.

Historical Perspective and Discovery

The development of 5-bromoindoline is intrinsically linked to the broader exploration of indole chemistry that began in the 19th century. While early work focused on the parent indole and its derivatives, the mid-20th century saw a surge in the synthesis of substituted indolines as chemists sought to create novel structures for pharmaceutical applications.

An early and significant method for the synthesis of 5-bromoindoline was reported by Gall and colleagues in the Journal of Organic Chemistry in 1955. Their work described the direct bromination of 1-acetyl-indoline, followed by saponification to yield the desired 5-bromoindoline. This provided a more direct route compared to multi-step syntheses from indole.

The hydrochloride salt of 5-bromoindoline became particularly important for its improved stability and handling characteristics, making it a more reliable reagent in multi-step synthetic campaigns. Over the decades, its utility has been demonstrated in the synthesis of numerous compounds targeting a range of therapeutic areas, including oncology, neurology, and infectious diseases.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 5-bromoindoline and its hydrochloride salt are critical for its characterization and use in synthesis. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties

| Property | 5-Bromoindoline | This compound |

| Molecular Formula | C₈H₈BrN | C₈H₉BrClN |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 36-40 °C | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents | Soluble in water, alcohols |

Table 2: Spectroscopic Data for 5-Bromoindoline

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.41 (dd, 1H), 7.29 (d, 1H), 6.64 (d, 1H), 4.56 (t, 1H), 3.75 (q, 2H), 3.07 (t, 2H) |

| ¹³C NMR (CDCl₃) | δ 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07 |

| Mass Spec (m/z) | 199.1 [M+H]⁺ |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from indole. The general strategy involves the protection of the indole nitrogen, followed by bromination and subsequent deprotection and salt formation. An alternative approach involves the direct bromination of a protected indoline.

Synthetic Pathway Overview

A common and efficient pathway for the synthesis of this compound is outlined below. This multi-step synthesis ensures high regioselectivity for the bromination at the 5-position.

Caption: Multi-step synthesis of this compound from Indole.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of N-Acetyl-5-bromoindoline

This protocol details the synthesis of the key intermediate, N-acetyl-5-bromoindoline, starting from N-acetylindoline.

Materials:

-

N-acetylindoline

-

1,2-dichloroethane

-

Bromine

-

Saturated sodium bisulfite solution

-

Water

Procedure:

-

In a reaction flask, dissolve N-acetylindoline (65g, 0.40 mol) in 1,2-dichloroethane (540g).

-

Cool the mixture to 0-5 °C with stirring.

-

Slowly add bromine (76.80g, 0.48 mol) to the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, neutralize the mixture with a saturated solution of sodium bisulfite (75g) until the red color of bromine disappears completely.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with water (400g).

-

Recover the 1,2-dichloroethane from the organic phase by distillation to obtain 1-acetyl-5-bromoindoline.

-

Yield: Approximately 93.14%

-

Purity: ≥98% by liquid chromatography

-

Protocol 2: Synthesis of 5-Bromoindoline

This protocol describes the deacetylation of N-acetyl-5-bromoindoline to yield 5-bromoindoline.

Materials:

-

1-Acetyl-5-bromoindoline

-

Concentrated hydrochloric acid

-

Methanol

-

30% Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a reaction flask, combine 1-acetyl-5-bromoindoline (38g, 0.16 mol), concentrated hydrochloric acid (41g), and methanol (50g).

-

Stir the mixture and heat to 70 °C. Monitor the reaction by chromatography until the starting material has been consumed.

-

Cool the reaction mixture and neutralize with a 30% sodium hydroxide solution.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase three times with dichloromethane (397g total).

-

Combine the organic layers and recover the dichloromethane solvent by distillation to obtain 5-bromoindoline.

-

Yield: Approximately 90.32%

-

Purity: ≥99%

-

Protocol 3: Preparation of this compound

This protocol outlines the final step of converting 5-bromoindoline to its hydrochloride salt.

Materials:

-

5-Bromoindoline

-

Anhydrous diethyl ether or other suitable anhydrous organic solvent

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the purified 5-bromoindoline in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, with stirring.

-

A precipitate of this compound will form.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. Its utility spans various therapeutic areas:

-

Anticancer Agents: The 5-bromoindoline scaffold is present in molecules designed as inhibitors of key kinases involved in cancer progression, such as VEGFR-2.[1]

-

Neurological Drugs: Derivatives of 5-bromoindoline have been explored for their potential in treating neurological disorders.

-

Antimicrobial Agents: The indoline nucleus is a feature of many natural and synthetic compounds with antimicrobial properties, and the 5-bromo substituent can be used to modulate this activity.

The ability to perform cross-coupling reactions at the 5-position allows for the creation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

This compound is a cornerstone synthetic intermediate with a rich history rooted in the advancement of indole chemistry. Its value to the scientific and pharmaceutical research communities is undeniable, providing a versatile platform for the construction of novel and complex molecules with significant therapeutic potential. The synthetic routes outlined in this guide, which have been refined over time for efficiency and regioselectivity, ensure a reliable supply of this critical building block. As drug discovery continues to evolve, the demand for such versatile intermediates will undoubtedly grow, further cementing the importance of this compound in the development of future medicines.

References

Spectroscopic and Structural Analysis of 5-Bromoindoline Hydrochloride: A Technical Guide

This technical guide offers a detailed overview of the spectroscopic data for 5-bromoindoline, a significant intermediate in the synthesis of pharmacologically active compounds. While specific data for the hydrochloride salt is limited in publicly available literature, this document provides a comprehensive analysis of the free base, 5-bromoindoline. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed for researchers and scientists in drug development.

Spectroscopic Data

The structural characterization of 5-bromoindoline is substantiated by various spectroscopic methods. The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromoindoline

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.41 | dd, J=8.4, 2.4Hz | 1H |

| 7.29 | dt, J=2.2, 1.1Hz | 1H |

| 6.64 | d, J=8.4Hz | 1H |

| 4.56 | t, J=3.8Hz | 1H |

| 3.75 | q, J=4.0Hz | 2H |

| 3.07 | td, J=4.0, 1.1Hz | 2H |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromoindoline

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 151.46 | C |

| 133.72 | C |

| 131.67 | CH |

| 130.28 | CH |

| 115.07 | C |

| 108.79 | CH |

| 47.37 | CH₂ |

| 28.07 | CH₂ |

Solvent: CDCl₃[1]

Table 3: Mass Spectrometry Data for 5-Bromoindoline

| m/z (ion) | Value |

|---|---|

| [M+H]⁺ | 199.1 |

Note: This value corresponds to the protonated molecule of 5-bromoindoline.[1]

Table 4: Infrared (IR) Spectroscopy Data for 5-Bromoindole

| Technique | Source of Spectrum |

|---|---|

| KBr WAFER | Aldrich Chemical Company, Inc. |

| ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc. |

Specific peak assignments for 5-bromoindoline hydrochloride were not available in the searched literature. The table indicates available techniques for the related compound 5-bromoindole.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as 5-bromoindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) [3]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to approximately 12-16 ppm.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is applied between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment is commonly employed.

-

Spectral Width: A wider spectral width of 200-240 ppm is used.

-

Number of Scans: A significantly larger number of scans (1024 or more) is often required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired data undergoes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[3]

Infrared (IR) Spectroscopy [3]

-

Sample Preparation (Solid Samples):

-

KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition:

-

Spectral Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is employed to generate ions from the sample molecules.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

References

Methodological & Application

The Versatile Building Block: 5-Bromoindoline Hydrochloride in Modern Organic Synthesis

Abstract

5-Bromoindoline hydrochloride is a valuable and versatile heterocyclic intermediate of significant interest to researchers in organic synthesis and drug discovery. Its indoline core is a privileged scaffold in numerous biologically active compounds, and the presence of a bromine atom at the 5-position provides a strategic handle for a wide array of chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, with a particular focus on its application in the development of potential therapeutic agents.

Introduction

The indoline scaffold is a core structural motif in a multitude of natural products and pharmaceuticals. The introduction of a bromine atom at the C5 position of the indoline ring enhances its utility as a synthetic intermediate. This bromine atom serves as a versatile functional group for derivatization, most notably in palladium-catalyzed cross-coupling reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. This compound is a stable, crystalline salt of 5-bromoindoline, making it a convenient form for storage and handling in a laboratory setting. This document will detail the synthesis of 5-bromoindoline and its applications in key organic transformations relevant to drug development professionals.

Synthesis of 5-Bromoindoline

5-Bromoindoline is typically synthesized from either 5-bromoindole or N-acetyl-5-bromoindoline. The hydrochloride salt can be readily prepared by treating the free base with hydrochloric acid.

Protocol 1: Synthesis of 5-Bromoindoline from 5-Bromoindole via Reduction

This protocol describes the reduction of 5-bromoindole to 5-bromoindoline using sodium cyanoborohydride.

Materials:

-

5-Bromoindole

-

Glacial Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

1 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure: [1]

-

In a 100 mL single-neck bottle, dissolve 8g (40.8 mmol) of 5-bromoindole in 50 mL of glacial acetic acid.

-

With stirring, add 5.3g (81.6 mmol) of sodium cyanoborohydride to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH of the reaction mixture to 8 with 1 M sodium hydroxide solution, which will cause the product to precipitate.

-

Filter the solid using a Büchner funnel and wash the filter cake with water.

-

Dry the filter cake to obtain 5-bromoindoline.

Quantitative Data:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 5-Bromoindole | NaBH₃CN | Acetic Acid | 2 | 94.8 | [1] |

Protocol 2: Synthesis of 5-Bromoindoline from N-Acetyl-5-bromoindoline via Deacetylation

This protocol details the deacetylation of N-acetyl-5-bromoindoline to afford 5-bromoindoline.

Materials:

-

N-Acetyl-5-bromoindoline

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Chloroform

-

Deionized Water

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: [2]

-

In a reaction flask, combine 38g (0.16 mol) of N-acetyl-5-bromoindoline, 31g of concentrated hydrochloric acid, and 41g of ethanol.

-

Stir the mixture and heat to 78°C for 4 hours. Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with 55g of sodium hydroxide solution.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with 445g of chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-bromoindoline product.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Acetyl-5-bromoindoline | Conc. HCl, NaOH | Ethanol | 78 | 4 | 98.04 | [2] |

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of synthetic transformations. The bromine atom allows for palladium-catalyzed cross-coupling reactions, while the secondary amine of the indoline ring can be functionalized through N-alkylation or N-arylation. For most reactions, the hydrochloride salt is neutralized in situ using a suitable base to generate the reactive free base.

General Protocol for In-situ Neutralization of this compound

Before its use in many organic reactions, the hydrochloride salt must be neutralized.

Procedure:

-

Dissolve or suspend the this compound in the reaction solvent.

-

Add at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate, or sodium bicarbonate) to the mixture.

-

Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization before adding other reagents.

Caption: General workflow for the use of this compound in synthesis.

Application in the Synthesis of VEGFR-2 Inhibitors

Derivatives of 5-bromoindoline have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. The synthesis of these inhibitors often involves the N-functionalization of the indoline ring and subsequent reactions.

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromoindoline-based inhibitors.

Protocol 3: N-Alkylation of 5-Bromoindoline with 2-(Chloromethyl)pyridine

This protocol describes a representative N-alkylation reaction, a common step in the synthesis of bioactive molecules. The procedure is adapted from general N-alkylation protocols for indoles and related heterocycles.

Materials:

-

This compound

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for extraction and purification

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

-

Add potassium carbonate (3.0 eq) to the suspension and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data for Similar N-Alkylations:

| Starting Material | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| 5-Bromoindole | Benzyl bromide | NaH | DMF | High | [3] |

| 5-Bromoindole | Methyl iodide | KOH | DMSO | High | [3] |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the indoline ring is ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively.

Caption: Key cross-coupling reactions of 5-bromoindoline.

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromoindoline with Phenylboronic Acid (Representative Protocol)

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromoindoline. The indoline nitrogen may require protection for optimal results.

Materials:

-

5-Bromoindoline

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Water:Acetonitrile mixture (e.g., 1:4)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction vial with a stir bar

-

Heating block or oil bath

-

Standard laboratory glassware for extraction and purification

Procedure: (Adapted from protocols for 5-bromoindole)[4]

-

In a reaction vial, combine 5-bromoindoline (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 eq) and SPhos (0.005 eq) in the water:acetonitrile solvent mixture.

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and heat the reaction mixture to 80-100°C with vigorous stirring until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate and water, and transfer to a separatory funnel.

-

Separate the layers, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for Suzuki Coupling of 5-Bromoindole:

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ | H₂O:MeCN | 80 | >95 | [4] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ | Ethanol | 100 (MW) | 92 | [4] |

Conclusion

This compound is a key synthetic intermediate that provides access to a diverse range of functionalized indoline derivatives. Its stability as a hydrochloride salt, coupled with the reactivity of the free base in N-functionalization and palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists and organic synthesis researchers. The protocols outlined in this document provide a practical guide for the utilization of this versatile building block in the synthesis of complex molecules, including potential therapeutic agents targeting key signaling pathways in diseases such as cancer.

References

5-Bromoindoline Hydrochloride: A Versatile Intermediate for Pharmaceutical Research and Development

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

5-Bromoindoline hydrochloride is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique structural features, particularly the presence of a bromine atom on the indoline scaffold, provide a reactive handle for a variety of chemical transformations, making it an essential component in the discovery and development of novel therapeutic agents. This document provides an in-depth overview of its applications, detailed experimental protocols, and insights into the biological significance of its derivatives.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-indole;hydrochloride | [1] |

| Molecular Formula | C₈H₈BrN・HCl | [1] |

| Molecular Weight | 234.52 g/mol | Calculated |

| CAS Number | 22190-33-6 (for 5-Bromoindoline) | [2] |

Applications in Medicinal Chemistry

The 5-bromoindoline scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in a wide range of biologically active molecules. The bromine atom at the 5-position significantly influences the molecule's electronic properties and serves as a crucial site for further functionalization, often through cross-coupling reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Anticancer Drug Discovery

Derivatives of 5-bromoindoline have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of VEGFR-2 and EGFR Tyrosine Kinases:

Research has shown that compounds synthesized from 5-bromoindoline can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[1][4] Dysregulation of these signaling pathways is a hallmark of many cancers, and their inhibition is a key strategy in modern cancer therapy to block tumor angiogenesis and cell proliferation.[4][5]

Anti-proliferative Activity:

Hydrazonoindolinones linked to thiazole moieties, synthesized using a 5-bromoindoline core, have shown potent anti-proliferative activity against human cancer cell lines, including breast (MCF-7) and lung (A-549) cancers.[1][6]

The following diagram illustrates the targeted signaling pathways:

References

- 1. This compound [benchchem.com]

- 2. 5-Bromoindoline | C8H8BrN | CID 3411566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Protocol for the N-acetylation of 5-Bromoindoline Hydrochloride

Application Note

This document provides a detailed protocol for the N-acetylation of 5-bromoindoline hydrochloride to synthesize N-acetyl-5-bromoindoline. This reaction is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The procedure involves two key steps: the neutralization of the hydrochloride salt to liberate the free base, 5-bromoindoline, followed by the N-acetylation reaction using acetic anhydride in the presence of a base. This method is a common and effective way to introduce an acetyl group onto the nitrogen atom of the indoline ring. The protocol includes details on reagents, reaction conditions, purification, and characterization of the final product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |

| Acetic anhydride ((CH₃CO)₂O) | Reagent Grade | Commercially Available |

| Triethylamine (Et₃N) | ≥99% | Commercially Available |

| Deionized Water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) | ||

| Silica gel | 60 Å, 230-400 mesh | |

| Ethyl acetate | HPLC Grade | |

| Hexane | HPLC Grade |

Reaction Scheme

The overall reaction involves the deprotonation of this compound followed by N-acetylation.

Step 1: Neutralization

This compound is neutralized with a base to yield 5-bromoindoline.

Step 2: N-Acetylation 5-Bromoindoline reacts with acetic anhydride to form N-acetyl-5-bromoindoline.

Experimental Procedure

3.1. Neutralization of this compound

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add deionized water and dichloromethane (CH₂Cl₂).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the aqueous layer is ~8.

-

Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain 5-bromoindoline as an oil or solid, which can be used in the next step without further purification.

3.2. N-Acetylation of 5-Bromoindoline

-

Dissolve the 5-bromoindoline from the previous step in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N) (1.2 eq) to the solution.

-

Slowly add acetic anhydride ((CH₃CO)₂O) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-